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Compound of Interest

Compound Name: Dihexyl azelate

CAS No.: 109-31-9

Cat. No.: B089611

Get Quote

Chemical Identity & Structural Context
Dihexyl azelate (also known as Di-n-hexyl azelate or DnHA) is the diester formed from the

condensation of azelaic acid (nonanedioic acid) and 1-hexanol. It is characterized by a linear,

symmetrical aliphatic structure, which dictates its spectroscopic signature.

Key Properties
Property Data

IUPAC Name Dihexyl nonanedioate

CAS Number 109-31-9

Molecular Formula C₂₁H₄₀O₄

Molecular Weight 356.54 g/mol

Physical State Clear, colorless liquid

Boiling Point ~282 °C (at 760 mmHg)
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Structural Visualization
The molecule possesses

symmetry (effective) in solution, simplifying its NMR spectra. The structure consists of a central
azelate core (7 methylene groups between 2 carbonyls) flanked by two hexyl chains.
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Caption: Logical segmentation of Dihexyl Azelate for spectroscopic assignment.

Infrared Spectroscopy (FT-IR)
Objective: Validation of functional groups (Ester C=O, C-O, and Alkyl C-H).

The IR spectrum of Dihexyl azelate is dominated by the strong ester carbonyl stretch and the

aliphatic hydrocarbon backbone.

Diagnostic Peak Assignments

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b089611/docs?utm_src=pdf-body-img#spectroscopic-data-guide-dihexyl-azelate-cas-109-31-9-1
https://www.benchchem.com/product/b089611/docs?utm_src=pdf-body#spectroscopic-data-guide-dihexyl-azelate-cas-109-31-9-1
https://www.benchchem.com/product/b089611/docs?utm_src=pdf-body#spectroscopic-data-guide-dihexyl-azelate-cas-109-31-9-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Structural Origin

2950 - 2850
C-H Stretch

(Sym/Asym)
Alkane

Hexyl chains &

Azelate core

1735 - 1745 C=O Stretch Ester
Carbonyl group

(Strongest Peak)

1460 - 1470 C-H Bend (Scissoring) Methylene (-CH₂-) Backbone

1160 - 1180 C-O Stretch (Asym) Ester C(=O)-O bond

1050 - 1100 O-C Stretch Ester O-CH₂ bond

720 - 730 CH₂ Rocking Long Chain Alkane (CH₂)ₙ where n ≥ 4

Technical Insight: The absence of a broad peak at 3200–3500 cm⁻¹ (O-H stretch) is a critical

purity indicator, confirming the absence of unreacted hexanol or azelaic acid.

Nuclear Magnetic Resonance (NMR)
Objective: Structural elucidation and confirmation of the diester symmetry.

Proton NMR (¹H-NMR)
Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

Due to the symmetry of the molecule, the two hexyl chains are chemically equivalent, as are

the two halves of the azelate core.
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Shift (δ, ppm) Multiplicity Integration Assignment
Mechanistic
Logic

4.06 Triplet (t) 4H -O-CH₂-

Deshielded by

electronegative

oxygen.

2.29 Triplet (t) 4H -CO-CH₂-
Alpha to carbonyl

(deshielded).

1.58 - 1.65 Multiplet (m) 8H β-CH₂

Beta to functional

groups (O-CH₂-

CH₂ & CO-CH₂-

CH₂).

1.25 - 1.35 Multiplet (m) 18H Bulk -CH₂-

Internal

methylene

protons

(shielded).

0.89 Triplet (t) 6H -CH₃
Terminal methyl

groups.

Carbon-13 NMR (¹³C-NMR)
Solvent: CDCl₃
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Shift (δ, ppm) Carbon Type Assignment

174.0 Quaternary (C=O) Carbonyl carbon

64.4 CH₂ -O-CH₂- (Hexyl alpha)

34.4 CH₂ -CO-CH₂- (Acid alpha)

31.5 CH₂ Hexyl chain internal

29.1 - 28.6 CH₂
Azelate core internal (multiple

peaks)

25.6 CH₂ Beta carbons

22.6 CH₂ Hexyl chain (γ to methyl)

14.1 CH₃ Terminal Methyl

Mass Spectrometry (MS)
Objective: Molecular weight confirmation and fragmentation fingerprinting.[1] Method: Electron

Ionization (EI, 70 eV) is standard for library matching.

Fragmentation Pathway
Dihexyl azelate follows the classic fragmentation rules for aliphatic esters:

Alpha-cleavage next to the carbonyl.

McLafferty Rearrangement (due to γ-hydrogens available in the hexyl chain).

Alkyl chain fragmentation.

Key Ion Peaks (m/z)
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m/z Abundance Fragment Identity Mechanism

356 Very Low [M]⁺
Molecular Ion (often

unstable in esters).

314 Low [M - 42]⁺
Loss of Propene

(McLafferty-like).

271 Medium [M - OC₆H₁₃]⁺
Loss of alkoxy group

(Acylium ion).

85 High [C₆H₁₃]⁺

Hexyl Cation

(Cleavage of alkyl

chain).

57 High [C₄H₉]⁺
Butyl cation (Alkyl

chain fragment).

43 Base Peak [C₃H₉]⁺ / [C₂H₃O]⁺
Propyl cation or

Acetyl-like fragment.

Interpretation: The spectrum is dominated by low molecular weight alkyl fragments (43, 57, 85)

derived from the long hexyl chains. The peak at m/z 85 is diagnostic for the hexyl group.
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Caption: Primary fragmentation pathways for Dihexyl Azelate in EI-MS.

Experimental Protocols for Characterization
Protocol A: Sample Preparation for NMR

Sampling: Dispense 10–20 mg of Dihexyl azelate liquid into a clean vial.

Solvation: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS

(Tetramethylsilane) as an internal standard.

Homogenization: Vortex for 10 seconds to ensure complete miscibility.

Transfer: Transfer to a 5mm high-precision NMR tube.

Acquisition:

¹H: 16 scans, 1 second relaxation delay.
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¹³C: 512–1024 scans (to resolve carbonyls).

Protocol B: GC-MS Analysis
Dilution: Dilute the sample to 100 ppm (100 µg/mL) in HPLC-grade Hexane or

Dichloromethane.

Injection: 1 µL split injection (Split ratio 50:1).

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Temperature Program:

Hold 60°C for 2 min.

Ramp 10°C/min to 300°C.

Hold 5 min.

Source: EI at 70 eV; Scan range 35–500 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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